molecular formula C18H22N4O4S B2864941 N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 1105230-72-5

N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2864941
CAS No.: 1105230-72-5
M. Wt: 390.46
InChI Key: MXLUBZQDPNKMEG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound. Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a phenyl ring substituted with methoxy groups, a pyridazine ring, and a morpholine moiety, which may contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the phenyl ring: The starting material, 3,5-dimethoxyphenyl, can be synthesized through the methylation of hydroquinone.

    Pyridazine ring synthesis: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Morpholine attachment: The morpholine moiety can be introduced through nucleophilic substitution reactions.

    Thioacetamide linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through the reaction of the intermediate compounds with thioacetic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.

    Pharmacology: Study of its biological activity and potential therapeutic effects.

    Materials Science: Investigation of its properties for use in materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological targets. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-morpholin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-24-14-9-13(10-15(11-14)25-2)19-17(23)12-27-18-4-3-16(20-21-18)22-5-7-26-8-6-22/h3-4,9-11H,5-8,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLUBZQDPNKMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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